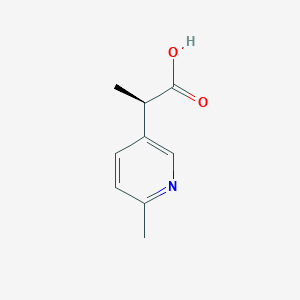

(2R)-2-(6-Methylpyridin-3-yl)propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2R)-2-(6-Methylpyridin-3-yl)propanoic acid: is an organic compound that belongs to the class of pyridine derivatives. This compound features a pyridine ring substituted with a methyl group at the 6-position and a propanoic acid moiety at the 2-position. The (2R) configuration indicates the specific stereochemistry of the molecule, which can influence its chemical behavior and biological activity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-(6-Methylpyridin-3-yl)propanoic acid can be achieved through various synthetic routes. One common method involves the α-methylation of substituted pyridines using a continuous flow setup. This method employs Raney® nickel as a catalyst and a low boiling point alcohol like 1-propanol at high temperatures . The reaction proceeds with high selectivity, producing the desired product in good yields.

Industrial Production Methods: Industrial production of this compound typically involves large-scale continuous flow synthesis. This method is preferred due to its efficiency, safety, and reduced waste production compared to traditional batch processes .

Analyse Des Réactions Chimiques

Types of Reactions: (2R)-2-(6-Methylpyridin-3-yl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Copper catalysis with water as the oxygen source.

Reduction: Hydrogenation using palladium or nickel catalysts.

Substitution: Halogenation using halogenating agents like N-bromosuccinimide (NBS).

Major Products:

Oxidation: Pyridin-2-yl-methanones.

Reduction: Corresponding alcohols.

Substitution: Halogenated pyridine derivatives.

Applications De Recherche Scientifique

Chemistry: In chemistry, (2R)-2-(6-Methylpyridin-3-yl)propanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis .

Biology and Medicine: It can be used in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors .

Industry: In the industrial sector, this compound is used in the production of fine chemicals, polymers, and agrochemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes .

Mécanisme D'action

The mechanism of action of (2R)-2-(6-Methylpyridin-3-yl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the pathway involved .

Comparaison Avec Des Composés Similaires

2-Methylpyridine: A simpler analog with a methyl group at the 2-position.

Pyridin-2-yl-methanone: An oxidized form of the compound with a ketone group.

Spiropyrans: Compounds with a similar pyridine ring structure but different functional groups.

Uniqueness: (2R)-2-(6-Methylpyridin-3-yl)propanoic acid is unique due to its specific stereochemistry and the presence of both a pyridine ring and a propanoic acid moiety. This combination of features allows for diverse chemical reactivity and biological activity, distinguishing it from other similar compounds .

Activité Biologique

(2R)-2-(6-Methylpyridin-3-yl)propanoic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a chiral center at the second carbon, which is critical for its biological activity. The structure includes:

- Pyridine Ring : Substituted at the 6-position with a methyl group.

- Propanoic Acid Moiety : Contributes to its acidic properties and potential interactions with biological targets.

The molecular formula is C11H13N with a molecular weight of approximately 175.23 g/mol.

Research indicates that this compound interacts with various biological targets, including enzymes and receptors. The following mechanisms have been proposed:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways, particularly those related to cancer and neurological disorders.

- Receptor Modulation : It may function as an agonist or antagonist at certain neurotransmitter receptors, influencing synaptic transmission and neuronal excitability.

Anticancer Potential

Several studies have explored the anticancer properties of this compound:

- Inhibition of PRMT5 : Research has identified this compound as a potential inhibitor of PRMT5, an enzyme implicated in various cancers. By disrupting PRMT5 interactions with substrate adaptor proteins, it may exert synthetic lethality in MTAP-deleted cancer cells .

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant inhibition of cell growth in MTAP-null cancer lines. |

| Study 2 | Showed reduced substrate methylation in treated cells, indicating effective target engagement. |

Neuroprotective Effects

The compound's structural similarity to neurotransmitters suggests potential neuroprotective effects:

- Modulation of Glutamate Receptors : It has been reported to influence glutamate receptor activity, which plays a crucial role in synaptic plasticity and neuroprotection.

| Effect | Mechanism |

|---|---|

| Neuroprotection | Modulates excitatory neurotransmission, potentially alleviating anxiety and depression symptoms. |

Case Studies

-

Case Study on Cancer Cell Lines :

- A study evaluated the efficacy of this compound against several cancer cell lines. Results indicated a dose-dependent reduction in cell viability, particularly in MTAP-deleted lines.

-

Neuropharmacological Assessment :

- In animal models, administration of the compound resulted in improved cognitive function and reduced anxiety-like behaviors, supporting its role as a neuroprotective agent.

Propriétés

IUPAC Name |

(2R)-2-(6-methylpyridin-3-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-6-3-4-8(5-10-6)7(2)9(11)12/h3-5,7H,1-2H3,(H,11,12)/t7-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WITVNWPKVYOTGK-SSDOTTSWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)C(C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC=C(C=C1)[C@@H](C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.